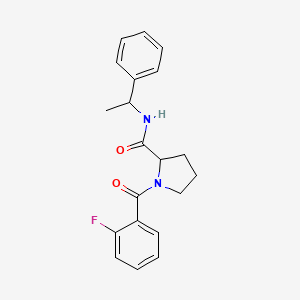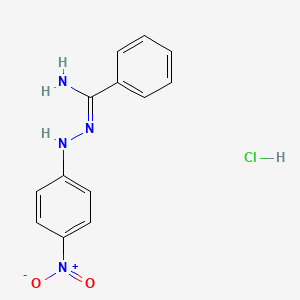
1-(2-fluorobenzoyl)-N-(1-phenylethyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzoyl)-N-(1-phenylethyl)prolinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of proline derivatives and is commonly referred to as FPPP.
Mécanisme D'action
The mechanism of action of FPPP is not fully understood. However, it is believed to act on the opioid receptors in the brain, which are responsible for pain perception and reward. FPPP has been shown to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways. This results in the inhibition of pain signaling and the release of dopamine, which produces a feeling of euphoria.
Biochemical and Physiological Effects:
FPPP has been shown to have a variety of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models. FPPP has also been shown to improve cognitive function and memory retention. Additionally, FPPP has been shown to have anti-tumor effects, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPPP in lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation of using FPPP is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for FPPP research. One area of interest is the development of FPPP-based drugs for the treatment of pain and inflammation. Another area of interest is the potential use of FPPP as a cognitive enhancer. Additionally, FPPP has shown promise as an anti-tumor agent, and further research in this area could lead to the development of new cancer treatments. Overall, FPPP has a wide range of potential therapeutic applications, and further research is needed to fully understand its mechanisms of action and potential uses.
Méthodes De Synthèse
The synthesis of FPPP involves the reaction of 2-fluorobenzoyl chloride with N-(1-phenylethyl)prolinamide in the presence of a base. The reaction takes place at room temperature and yields FPPP as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
FPPP has been extensively studied for its potential therapeutic properties. It has been found to have analgesic, anti-inflammatory, and anti-tumor effects. FPPP has also been shown to improve cognitive function and memory retention in animal models. Due to its unique chemical structure, FPPP has the potential to be developed into a drug for the treatment of various diseases.
Propriétés
IUPAC Name |
1-(2-fluorobenzoyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14(15-8-3-2-4-9-15)22-19(24)18-12-7-13-23(18)20(25)16-10-5-6-11-17(16)21/h2-6,8-11,14,18H,7,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBPQIXUWABIMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)carbonyl]-N-(1-phenylethyl)prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6047544.png)

![methyl 1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B6047562.png)
![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B6047567.png)


![N-methyl-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)tetrahydro-3-furanamine](/img/structure/B6047586.png)
![ethyl 2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6047594.png)

![1'-[(2E)-2-methyl-2-buten-1-yl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B6047628.png)
![6-isopropyl-3-methyl-N-4-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6047634.png)
![4,7-dioxo-2-(1-piperidinyl)-5-(4-pyridinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6047640.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6047652.png)